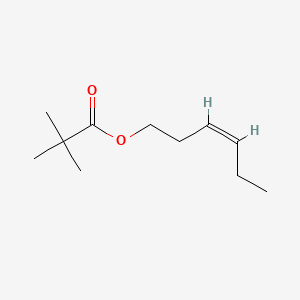

(Z)-Hex-3-enyl pivalate

Description

Structure

3D Structure

Properties

CAS No. |

84604-59-1 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

[(Z)-hex-3-enyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C11H20O2/c1-5-6-7-8-9-13-10(12)11(2,3)4/h6-7H,5,8-9H2,1-4H3/b7-6- |

InChI Key |

JGXBXELJDMGEAB-SREVYHEPSA-N |

Isomeric SMILES |

CC/C=C\CCOC(=O)C(C)(C)C |

Canonical SMILES |

CCC=CCCOC(=O)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Z Hex 3 Enyl Pivalate

Esterification Pathways for (Z)-Hex-3-enyl Pivalate (B1233124) Synthesis

The primary method for synthesizing (Z)-Hex-3-enyl pivalate is through the esterification of (Z)-hex-3-enol with pivalic acid or its derivatives. ontosight.ai This transformation can be achieved using acid, base, or enzymatic catalysis, each with distinct mechanistic features and implications for process efficiency and stereochemical integrity.

Acid-catalyzed esterification, commonly known as Fischer-Speier esterification, represents a traditional route for producing esters. acs.org The mechanism involves the protonation of the carbonyl oxygen of pivalic acid by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by a nucleophilic attack from the hydroxyl group of (Z)-hex-3-enol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give this compound and regenerate the acid catalyst. masterorganicchemistry.com

While effective, a significant challenge in the acid-catalyzed synthesis of this compound is the potential for isomerization of the cis-(Z) double bond to the more stable trans-(E) isomer under the harsh acidic and thermal conditions often required to drive the reaction equilibrium.

Kinetic studies are essential for optimizing reaction conditions to maximize yield and minimize side reactions. For acid-catalyzed esterifications, the reaction kinetics are often complex due to the involvement of multiple equilibrium steps. d-nb.info Studies on similar esterification reactions often employ pseudo-homogeneous models, where the reaction can be described by a power-law model. ije.irresearchgate.net These investigations typically analyze the influence of several key parameters on the reaction rate and conversion.

Table 1: Key Parameters in Kinetic Studies of Acid-Catalyzed Esterification

| Parameter | Description | Rationale for Investigation | Typical Findings |

|---|---|---|---|

| Temperature | The temperature at which the reaction is conducted. | Esterification is an equilibrium-limited reaction; temperature affects both the rate constant and the equilibrium position. researchgate.net | Increasing temperature generally increases the initial reaction rate but may not significantly alter the final equilibrium conversion. nih.gov |

| Catalyst Concentration | The amount of acid catalyst used relative to the reactants. | The reaction rate is directly dependent on the concentration of the catalyst (protons). d-nb.info | Higher catalyst loading increases the reaction rate, but can also promote undesirable side reactions like dehydration or isomerization. |

| Substrate Molar Ratio | The ratio of alcohol ((Z)-hex-3-enol) to carboxylic acid (pivalic acid). | According to Le Chatelier's principle, using an excess of one reactant can drive the equilibrium towards the products. researchgate.net | An excess of the alcohol is commonly used to increase the conversion of the more valuable carboxylic acid. |

| Water Removal | The continuous removal of water produced during the reaction. | As a product, removing water shifts the reaction equilibrium towards the formation of the ester. nih.gov | Techniques like azeotropic distillation are often employed to achieve high conversion rates. nih.gov |

This table is a generalized representation based on kinetic studies of similar esterification reactions. ije.irresearchgate.netnih.gov

Base-catalyzed esterification provides an alternative synthetic route. This method typically involves the use of an activated derivative of pivalic acid, such as pivaloyl chloride or pivalic anhydride (B1165640), which reacts with the (Z)-hex-3-en-1-oxide anion. The alkoxide is generated in situ by treating (Z)-hex-3-enol with a suitable base.

A primary concern in this pathway is the stereochemical control at the C3-C4 double bond. Allylic alcohols are susceptible to isomerization under certain basic conditions. acs.orgacs.org The mechanism of this isomerization can involve deprotonation to form an allylic anion, which, upon reprotonation, may lead to a mixture of (Z) and (E) isomers. acs.orgacs.org Therefore, the choice of base and reaction conditions is critical to preserve the desired (Z)-configuration. Mild, non-nucleophilic bases and low reaction temperatures are often preferred to suppress isomerization.

Recent studies on base-catalyzed reactions of allylic alcohols have shown that stereospecificity can be maintained through careful control of ion-pairing effects, where an intimate ion pair between the allylic anion and the conjugate acid of the base can facilitate a stereospecific outcome. acs.orgacs.org For the synthesis of this compound, this implies that selecting a base that promotes such a mechanism could be key to achieving high stereochemical purity.

Biocatalysis, particularly using lipases, has emerged as a powerful and sustainable alternative for ester synthesis. jocpr.com These enzymatic methods operate under mild conditions, offering high selectivity and reducing the environmental impact associated with traditional chemical synthesis.

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are highly efficient catalysts for esterification in non-aqueous or low-water environments. ocl-journal.org A significant advantage of lipase (B570770) catalysis is the preservation of thermosensitive and chemically labile structures, such as the (Z)-double bond in (Z)-hex-3-enol. nih.gov The mild reaction conditions (typically 30-60°C and neutral pH) prevent the acid- or base-induced isomerization to the (E)-isomer, leading to a product with high stereochemical purity. nih.gov

Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on acrylic resin), are widely used due to their high stability, reusability, and ease of separation from the reaction mixture. smolecule.comwur.nl The optimization of lipase-catalyzed esterification involves a systematic study of various process parameters to maximize the conversion and yield.

Table 2: Optimization of Lipase-Catalyzed Ester Synthesis

| Parameter | Range Investigated | Optimal Condition | Impact on Conversion |

|---|---|---|---|

| Enzyme Concentration | 5 - 25 g/L | 15 g/L | Conversion increases with enzyme concentration up to an optimum, beyond which mass transfer limitations or enzyme aggregation may occur. nih.gov |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 - 1:11 | 1:7 | An excess of the alcohol substrate can increase conversion by shifting the equilibrium and mitigating potential inhibition by the acid. nih.gov |

| Temperature | 20 - 50 °C | 40 °C | Conversion increases with temperature until an optimum is reached; higher temperatures can lead to enzyme denaturation. nih.gov |

| Solvent | Various organic solvents | 1,2-dichloroethane (B1671644) | The choice of solvent can influence enzyme activity and substrate solubility; however, solvent-free systems are preferred from a green chemistry perspective. rsc.org |

This table is based on optimization data for the synthesis of octyl formate (B1220265) using Novozym 435 and serves as an illustrative example for ester synthesis. nih.gov

The efficiency of enzymatic esterification can be significantly influenced by the choice of lipase. nih.gov A common strategy involves screening a panel of lipases from different microbial sources (e.g., Candida, Pseudomonas, Rhizomucor) to identify the most active and selective catalyst for the specific substrates, in this case, (Z)-hex-3-enol and pivalic acid. nih.govmdpi.com

For further improvement, protein engineering techniques like directed evolution can be employed. ocl-journal.org Directed evolution involves iterative rounds of gene mutagenesis to create large libraries of enzyme variants, followed by high-throughput screening to identify mutants with desired properties, such as enhanced catalytic activity, improved stability at high temperatures or in organic solvents, or altered substrate specificity. researchgate.netnih.gov For example, the enantioselectivity of a lipase from Pseudomonas aeruginosa was dramatically increased from an E-value of 1.1 to 51 through directed evolution. ocl-journal.org This approach allows for the "tailor-design" of biocatalysts specifically for the synthesis of target molecules like this compound. ocl-journal.org

Table 3: Goals and Methods in Directed Evolution of Lipases

| Goal | Method | Mechanism | Expected Outcome |

|---|---|---|---|

| Enhanced Activity | Error-Prone PCR, DNA Shuffling | Introduces random mutations throughout the lipase gene. | Variants with higher turnover rates (kcat) or better substrate binding (lower Km). researchgate.net |

| Improved Stability | Site-Saturation Mutagenesis | Targets specific amino acid residues predicted to influence stability for mutation. | Lipase variants that are more resistant to thermal or solvent-induced denaturation. frontiersin.org |

| Altered Selectivity | Iterative Saturation Mutagenesis (ISM) | Focuses mutagenesis on amino acids within or near the active site. | Enzymes with enhanced stereoselectivity or altered substrate scope. nih.gov |

Enzymatic Synthesis Approaches and Biocatalysis for this compound

Green Chemistry Principles in this compound Synthesis

The synthesis of fragrances is increasingly scrutinized through the lens of green and sustainable chemistry. rsc.org Biocatalytic routes to this compound align well with several core principles of green chemistry.

Use of Renewable Feedstocks : While pivalic acid is petrochemically derived, (Z)-hex-3-enol can be sourced from natural origins.

Catalysis : The use of highly efficient and selective biocatalysts (lipases) is preferred over stoichiometric reagents. Immobilized enzymes can be easily recovered and reused for multiple cycles, minimizing waste and process costs. nih.gov

Benign Solvents and Conditions : Enzymatic reactions proceed in water or under solvent-free conditions at moderate temperatures and pressures, reducing energy consumption and avoiding the use of volatile organic compounds (VOCs). rsc.org

Atom Economy and Waste Prevention : The high selectivity of lipases minimizes the formation of byproducts, such as the (E)-isomer, leading to higher purity and less downstream processing waste. rsc.org This improves the Environmental Factor (E-factor), a key green metric that quantifies the amount of waste produced per unit of product. rsc.org

By embracing enzymatic synthesis, the production of this compound can be made significantly more sustainable compared to traditional chemical methods that rely on harsh catalysts, high energy input, and potentially hazardous solvents.

Solvent-Free and Atom-Economical Methodologies

In line with the principles of green chemistry, recent research has emphasized the development of solvent-free and atom-economical methods for ester synthesis. These approaches minimize waste and environmental impact.

Solvent-Free Synthesis: The direct pivaloylation of alcohols can be achieved efficiently without a solvent. One reported protocol involves reacting an alcohol with pivalic anhydride under catalyst-free conditions, offering high yields and simple workup procedures. organic-chemistry.org This method shows selectivity for primary alcohols over secondary ones, which is advantageous for the synthesis of this compound from (Z)-hex-3-enol, a primary alcohol. organic-chemistry.org

Another innovative solvent-free technique is mechanochemistry, where mechanical force, such as ball-milling, induces the reaction. nih.gov Esterifications have been successfully carried out at room temperature by grinding a carboxylic acid and an alcohol with additives like iodine and a phosphine (B1218219) source. This method avoids bulk solvent usage, significantly reducing waste. nih.gov

Atom-Economical Synthesis: Atom economy is a core concept in green chemistry that prioritizes the incorporation of all reactant atoms into the final product. smolecule.com The direct addition of carboxylic acids to alkynes is a highly atom-economical route to enol esters, as it theoretically generates no byproducts. researchgate.netresearchgate.netacs.org While this is more commonly applied to produce enol esters, the underlying principle of maximizing atom incorporation guides the choice of esterification methods. A direct esterification between (Z)-hex-3-enol and pivalic acid, facilitated by a dehydrating agent, is inherently more atom-economical than routes requiring protecting groups or complex activation steps. The only byproduct is water.

Table 1: Comparison of Methodologies for Ester Synthesis

| Methodology | Key Features | Advantages | Typical Reagents |

|---|---|---|---|

| Solvent-Free (Thermal) | Reaction is performed neat, often with heating. | Reduced solvent waste, simplified purification. | Pivalic anhydride. organic-chemistry.org |

| Mechanochemical | Reaction is induced by mechanical grinding. nih.gov | Avoids bulk solvents, mild room temperature conditions. | Carboxylic acid, alcohol, I2, phosphine. nih.gov |

| Atom-Economical Addition | All reactant atoms are incorporated into the product. smolecule.com | Maximum resource efficiency, minimal waste. | Direct esterification with dehydration. smolecule.com |

Development of Sustainable Catalytic Systems (e.g., Heterogeneous Catalysis, Organocatalysis)

Sustainable catalysis aims to replace hazardous or wasteful reagents with more environmentally benign alternatives that are efficient and often recyclable.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are advantageous due to their ease of separation and potential for recycling. rsc.org Montmorillonite clays (B1170129) enwrapping titanium have been shown to be effective heterogeneous acid catalysts for the esterification of carboxylic acids with alcohols. researchgate.net These catalysts are reusable and offer a simple workup procedure. researchgate.net Similarly, silica-supported Lewis acids, such as SiO2/ZnCl2, have been used for solvent-free esterifications. researchgate.net For the synthesis of this compound, a solid acid catalyst could facilitate the reaction between (Z)-hex-3-enol and pivalic acid, allowing for easy removal of the catalyst by simple filtration.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate reactions, avoiding the use of potentially toxic and expensive metals. For acylations, chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed as highly effective nucleophilic catalysts for the kinetic resolution of alcohols. thieme-connect.de While often used for asymmetric synthesis, non-chiral DMAP salts, such as DMAP·HCl, have been employed as recyclable catalysts for the acylation of inert alcohols under base-free conditions. researchgate.net Another approach involves using simple, inexpensive acids like phosphoric acid (H3PO4) to catalyze the acylation of alcohols with anhydrides. organic-chemistry.orgnii.ac.jp Mechanistic studies suggest that a diacylated mixed anhydride acts as the key catalytic acyl transfer species. nii.ac.jp Bismuth triflate (Bi(OTf)3) is another powerful Lewis acid catalyst that efficiently promotes the acylation of sterically hindered alcohols with less reactive anhydrides, such as pivalic anhydride. organic-chemistry.orgnih.gov

Retrosynthetic Analysis and Precursor Synthesis for (Z)-Hex-3-enol and Pivalic Acid Derivatives

A retrosynthetic analysis of this compound identifies the key precursors as (Z)-hex-3-enol and an activated form of pivalic acid (e.g., pivaloyl chloride or pivalic anhydride).

Figure 1: Retrosynthetic Analysis of this compound

This simplified diagram shows the disconnection of the ester to its alcohol and acyl chloride precursors, and their respective starting materials.

Stereoselective Synthesis of (Z)-Hex-3-enol: Modern Methodologies

The crucial precursor, (Z)-hex-3-enol (also known as leaf alcohol), requires a synthesis that controls the geometry of the double bond. The most common and effective strategy is the stereoselective partial hydrogenation of 3-hexyne (B1328910).

Catalytic Semihydrogenation: The partial hydrogenation of an alkyne to a cis-alkene is a classic transformation. Lindlar's catalyst, which is palladium supported on calcium carbonate and poisoned with lead acetate (B1210297), is the traditional choice for this reaction, facilitating the syn-addition of hydrogen across the triple bond to yield the (Z)-alkene with high selectivity. conicet.gov.ardoubtnut.com

Modern advancements have focused on developing more efficient and environmentally friendly alternatives to lead-poisoned catalysts. Low-loaded bimetallic palladium catalysts, such as W–Pd/alumina and PdNi/A, have shown higher activities and comparable selectivities (>93%) to the Lindlar catalyst in the hydrogenation of 3-hexyne to (Z)-3-hexene. conicet.gov.arresearchgate.net These catalysts represent a move towards more robust and "greener" industrial processes.

Table 2: Catalyst Performance in 3-Hexyne Hydrogenation

| Catalyst | Support | Key Features | Selectivity to (Z)-alkene |

|---|---|---|---|

| Lindlar Catalyst | CaCO3 | Traditional standard, poisoned with lead. conicet.gov.ar | High |

| Pd/A | γ-Alumina | Monometallic palladium catalyst. conicet.gov.ar | >93% |

| PdNi/A | γ-Alumina | Bimetallic, improved activity. conicet.gov.ar | >93% |

| WPd/A | γ-Alumina | Bimetallic, highest activity in study. conicet.gov.ar | >95% researchgate.net |

Novel Routes for Pivalic Acid Derivative Precursors

Pivalic acid and its activated derivatives are essential for the esterification step. While traditional syntheses are well-established, modern routes focus on improved efficiency and milder conditions.

Pivalic Acid Synthesis: Industrial production often relies on the Koch-Haaf reaction, using isobutylene, carbon monoxide, and water with a strong acid catalyst. guidechem.com An alternative, convenient laboratory-scale synthesis involves the reaction of tert-butanol (B103910) with formic acid in the presence of concentrated sulfuric acid at low temperatures. guidechem.com Another method is the Grignard reaction, where 2-chloro-2-methylpropane (B56623) is reacted with magnesium and then carbon dioxide. guidechem.com

Pivaloyl Chloride Synthesis: Pivaloyl chloride is a highly reactive precursor for esterification. It is typically synthesized from pivalic acid by reaction with a chlorinating agent like thionyl chloride or phosphorus trichloride. google.comgoogle.com Recent innovations include the development of continuous flow processes using microreactors, which can significantly shorten reaction times and improve safety and control compared to batch processes. patsnap.com Furthermore, sustainable protocols for amide synthesis using pivaloyl chloride in aqueous media have been developed, highlighting a trend toward greener applications of this reagent that could be adapted for ester synthesis. acs.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (Z)-Hex-3-enol |

| Pivalic acid |

| Pivaloyl chloride |

| Pivalic anhydride |

| 3-Hexyne |

| (Z)-3-Hexene |

| Isobutylene |

| Carbon monoxide |

| tert-Butanol |

| Formic acid |

| 2-Chloro-2-methylpropane |

| Thionyl chloride |

| Phosphorus trichloride |

| 4-(dimethylamino)pyridine (DMAP) |

| Bismuth triflate |

| Zinc chloride |

| Phosphoric acid |

| Palladium |

| Lead acetate |

| Tungsten |

Chemical Transformations and Reaction Pathways of Z Hex 3 Enyl Pivalate

Hydrolysis and Transesterification Reactions

The ester linkage in (Z)-hex-3-enyl pivalate (B1233124) is the primary site for hydrolytic and transesterification reactions. These transformations are of fundamental importance in both synthetic organic chemistry and biological systems.

Kinetic Studies of Hydrolysis under Diverse Conditions

The hydrolysis of (Z)-hex-3-enyl pivalate involves the cleavage of the ester bond to yield (Z)-hex-3-en-1-ol and pivalic acid. This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.orglumenlearning.com The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the solvent system.

Due to the bulky tert-butyl group of the pivalate moiety, this compound is considered a sterically hindered ester. arkat-usa.orgresearchgate.net This steric hindrance plays a crucial role in its hydrolysis kinetics. Compared to less hindered esters like acetates or propionates, pivalates generally exhibit slower rates of hydrolysis under similar conditions. nih.gov The bulky pivaloyl group impedes the approach of the nucleophile (water or hydroxide (B78521) ion) to the carbonyl carbon, thereby increasing the activation energy of the reaction. cdnsciencepub.com

Under alkaline conditions, the hydrolysis, often termed saponification, is effectively irreversible as the resulting pivalic acid is deprotonated to form the carboxylate salt. masterorganicchemistry.com The reaction follows second-order kinetics, being first order in both the ester and the hydroxide ion. chemrxiv.org In contrast, acid-catalyzed hydrolysis is a reversible process, and an excess of water is typically required to drive the equilibrium towards the products. chemguide.co.uklibretexts.org

While specific kinetic data for the hydrolysis of this compound is not extensively documented, the following table provides representative data on the alkaline hydrolysis of various esters to illustrate the effect of steric hindrance on reaction rates.

| Ester | Relative Rate of Alkaline Hydrolysis |

| Methyl acetate (B1210297) | 1.00 |

| Methyl propionate | 0.47 |

| Methyl isobutyrate | 0.11 |

| Methyl pivalate | 0.01 |

This table is illustrative and compiled from general principles of ester hydrolysis kinetics. The rates are relative to methyl acetate.

Enzymatic Hydrolysis Mechanisms and Enzyme Specificity

Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of this compound, often with high selectivity and under mild conditions. nih.gov Enzymatic hydrolysis is of significant interest for its applications in green chemistry and biotechnology.

The mechanism of lipase-catalyzed hydrolysis typically involves the formation of an acyl-enzyme intermediate. The active site of the lipase (B570770), which contains a catalytic triad (B1167595) (usually serine, histidine, and aspartate), attacks the carbonyl carbon of the pivalate ester. This results in the release of the alcohol component, (Z)-hex-3-en-1-ol, and the formation of a pivaloyl-enzyme intermediate. Subsequent hydrolysis of this intermediate by water regenerates the free enzyme and releases pivalic acid.

The specificity of enzymes for the pivalate ester is a critical factor. The bulky nature of the pivaloyl group can influence the binding of the substrate to the enzyme's active site. Some lipases may exhibit lower activity towards highly hindered esters like pivalates compared to their straight-chain counterparts. nih.gov However, certain lipases are known to accommodate sterically demanding substrates. The choice of the specific lipase is therefore crucial for achieving efficient hydrolysis. Transesterification, the exchange of the alcohol part of an ester, can also be effectively catalyzed by lipases in non-aqueous media. nih.gov

Derivatization Strategies for Functional Group Modification

The presence of two distinct functional groups in this compound, the pivalate ester and the alkene, allows for a range of derivatization strategies to modify its structure and properties.

Reactions Involving the Pivalate Ester Moiety: Cleavage and Functionalization

The pivalate group is often employed as a protecting group for alcohols in organic synthesis due to its stability under a variety of conditions. organic-chemistry.org Its cleavage, or deprotection, can be achieved under specific, often harsh, conditions due to its steric hindrance.

Cleavage:

Alkaline Hydrolysis: As previously discussed, strong alkaline conditions and elevated temperatures are typically required for the saponification of pivalate esters. arkat-usa.orgresearchgate.net

Acidic Hydrolysis: Concentrated strong acids can also effect cleavage, though this may not be suitable for molecules with acid-labile functional groups.

Reductive Cleavage: Pivalate esters can be cleaved reductively using reagents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.

Organometallic Reagents: Certain organometallic reagents can also be used to cleave the pivalate group.

Functionalization: While direct functionalization of the pivalate carbonyl group is challenging due to steric hindrance, the cleavage of the ester to the corresponding alcohol, (Z)-hex-3-en-1-ol, opens up numerous possibilities for further functionalization at this position. The liberated alcohol can be re-esterified with different carboxylic acids, converted to ethers, halides, or oxidized to the corresponding aldehyde or carboxylic acid.

Reactions at the Alkene Moiety: Stereoselective Transformations

The carbon-carbon double bond in the (Z)-hex-3-enyl chain is susceptible to a variety of addition and transformation reactions. The (Z)-stereochemistry of the double bond can influence the stereochemical outcome of these reactions.

Olefin Metathesis: This powerful reaction allows for the formation of new carbon-carbon double bonds. nih.gov this compound can undergo cross-metathesis with other olefins in the presence of a suitable catalyst (e.g., Grubbs' or Schrock's catalyst) to generate new, more complex molecules. The stereoselectivity of the metathesis reaction can be controlled to some extent by the choice of catalyst and reaction conditions, with some catalysts showing a preference for the formation of (Z)-alkenes. sigmaaldrich.com

Epoxidation: The double bond can be stereoselectively converted to an epoxide using peroxy acids (e.g., m-CPBA) or through catalytic asymmetric epoxidation methods. organic-chemistry.org The epoxidation of the (Z)-alkene will lead to the formation of a cis-epoxide. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry.

Other Electrophilic Additions: The alkene moiety can also undergo other electrophilic addition reactions such as hydrogenation (to form hexyl pivalate), halogenation, hydrohalogenation, and hydration, following the expected regiochemical and stereochemical principles.

Mechanisms of Degradation under Specific Chemical Environments

The degradation of this compound can be initiated by chemical, photochemical, or biological processes, leading to the breakdown of the molecule.

The atmospheric degradation of (Z)-hex-3-enyl esters is primarily initiated by their reaction with atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). nih.govacs.orgnih.govresearchgate.netrsc.org The reaction with •OH radicals is expected to be the dominant degradation pathway during the daytime. The •OH radical will likely add to the carbon-carbon double bond, initiating a series of reactions that can lead to the formation of smaller, more oxidized volatile organic compounds and secondary organic aerosols. nih.govacs.org

In biological environments, the degradation of this compound can occur through enzymatic pathways. The ester bond can be hydrolyzed by microbial esterases, as discussed in section 3.1.2. The pivalate moiety, being a xenobiotic compound with a quaternary carbon atom, may exhibit resistance to biodegradation. However, some microorganisms have been shown to degrade pivalic acid, often involving isomerization or decarboxylation reactions to convert the quaternary carbon into a more readily metabolizable tertiary carbon structure. researchgate.netresearchgate.net The (Z)-hex-3-en-1-ol component is more readily biodegradable.

Under strongly acidic or basic conditions, the primary degradation pathway is the chemical hydrolysis of the ester bond, as detailed in section 3.1.1. nih.gov The stability of the pivalate ester is significantly higher than that of less hindered esters, but degradation will occur over time, especially at elevated temperatures.

Advanced Analytical Techniques in the Research of Z Hex 3 Enyl Pivalate

Spectroscopic Characterization for Detailed Structural and Stereochemical Elucidation

Spectroscopic techniques are fundamental in confirming the identity and detailed molecular architecture of (Z)-Hex-3-enyl pivalate (B1233124). These methods provide insights into the compound's atomic connectivity, conformational arrangement, and stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of (Z)-Hex-3-enyl pivalate. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, while advanced two-dimensional (2D) techniques are employed for a more profound conformational analysis. nih.govmdpi.com

Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, confirming the connectivity within the hexenyl chain. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, crucially linking the pivalate group to the hexenyl moiety. nih.gov

For conformational analysis, Nuclear Overhauser Effect (NOE) spectroscopy is particularly vital. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can definitively confirm the (Z)-configuration of the double bond by detecting the spatial proximity between the olefinic protons at C3 and C4 and the adjacent methylene (B1212753) protons. researchgate.netmdpi.com Dynamic NMR spectroscopy could also be employed to study the rotational freedom and preferred conformations around the single bonds in the molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and data from similar unsaturated esters.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | -CH₂-O- | ~4.1 | ~64.0 |

| 2 | -CH₂- | ~2.4 | ~27.5 |

| 3 | =CH- | ~5.5 | ~124.0 |

| 4 | =CH- | ~5.4 | ~134.0 |

| 5 | -CH₂- | ~2.0 | ~20.5 |

| 6 | -CH₃ | ~0.95 | ~14.0 |

| Pivalate C=O | -C=O | - | ~178.0 |

| Pivalate Quaternary C | -C(CH₃)₃ | - | ~39.0 |

| Pivalate CH₃ | -C(CH₃)₃ | ~1.2 | ~27.0 |

Mass Spectrometry: Elucidating Fragmentation Pathways and High-Resolution Analysis

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is essential for determining the molecular weight and fragmentation pattern of this compound. jmchemsci.com High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of its elemental formula (C₁₁H₂₀O₂). chemspider.com

Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 184 is expected. The fragmentation pattern is highly informative. Pivalate esters are known to undergo characteristic cleavages. libretexts.orgnist.gov Key fragmentation pathways for this compound would include:

Formation of the pivaloyl cation : A prominent peak at m/z 85 results from the cleavage of the ester's C-O bond, forming the stable [C(CH₃)₃CO]⁺ ion.

Formation of the tert-butyl cation : Subsequent loss of carbon monoxide (CO) from the pivaloyl cation, or direct fragmentation, leads to a very stable tert-butyl cation at m/z 57, which is often the base peak for pivalate esters. libretexts.org

Loss of the pivalate group : Fragmentation can also lead to the formation of a hexenyl cation [C₆H₁₁]⁺ at m/z 83.

Fragmentation of the hexenyl chain : The hexenyl portion of the molecule can undergo further fragmentation, leading to smaller hydrocarbon fragments. researchgate.net

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 184 | Molecular Ion [M]⁺˙ | [C₁₁H₂₀O₂]⁺˙ |

| 85 | Pivaloyl cation | [C₅H₉O]⁺ |

| 83 | Hexenyl cation | [C₆H₁₁]⁺ |

| 57 | tert-Butyl cation (often base peak) | [C₄H₉]⁺ |

Vibrational and Chiroptical Spectroscopy for Configurational Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule. thermofisher.com For this compound, key vibrational modes are used for structural confirmation. acs.orgacs.org

FTIR Spectroscopy : A strong absorption band around 1735 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching vibration. The C-O stretching vibrations will appear in the 1250-1150 cm⁻¹ region. The presence of the cis-alkene is confirmed by a C=C stretching absorption around 1655 cm⁻¹ and, most diagnostically, a strong =C-H out-of-plane bending vibration around 700 cm⁻¹. researchgate.net

Raman Spectroscopy : Raman spectroscopy is complementary to FTIR. researchgate.net The C=C double bond typically shows a strong, sharp peak in the Raman spectrum around 1655 cm⁻¹, making it a useful technique for analyzing the degree of unsaturation. researchgate.net

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. Since this compound is an achiral molecule, these techniques are not applicable for its direct configurational analysis unless it is placed in a chiral environment or derivatized with a chiral auxiliary.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ester) | FTIR | ~1735 (Strong) |

| C=C Stretch (Alkene) | FTIR/Raman | ~1655 (Medium/Strong) |

| =C-H Bend (cis) | FTIR | ~700 (Strong) |

| C-O Stretch (Ester) | FTIR | ~1250-1150 |

| sp² C-H Stretch | FTIR/Raman | ~3020 |

Chromatographic Methods for Purity Assessment and Isomeric Separation in Complex Mixtures

Chromatographic techniques are paramount for assessing the purity of this compound and for separating it from its (E)-isomer or other related compounds in complex mixtures like flavor and fragrance formulations.

High-Resolution Gas Chromatography (HRGC) for Isomer Analysis

High-Resolution Gas Chromatography (HRGC), utilizing long capillary columns, provides the high separation efficiency required to resolve geometric isomers. nih.gov The separation of (Z)- and (E)-isomers of hexenyl esters is a classic application of HRGC. researchgate.net A moderately polar capillary column, such as one with a cyanopropyl polysiloxane stationary phase, is typically effective for this purpose. nih.gov

The (Z)-isomer generally has a slightly lower boiling point and a shorter retention time than the corresponding (E)-isomer on standard non-polar and moderately polar columns. HRGC is therefore the method of choice for quantifying the isomeric purity of a this compound sample, ensuring it meets the stringent quality requirements for flavor and fragrance applications where the odor profile of the two isomers can be distinct. gcms.czgoogle.com

Supercritical Fluid Chromatography (SFC) for Separation of Related Compounds

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. selvita.com It combines some of the best features of gas and liquid chromatography, offering high efficiency and fast separations. chromatographyonline.com SFC is particularly advantageous for the purification and analysis of volatile and thermally labile compounds like esters.

In the context of this compound, SFC can be used for the efficient separation from other structurally similar esters (e.g., acetates, butyrates) that may be present in a synthetic mixture or a natural extract. sielc.com The technique is considered a "green" alternative to normal-phase HPLC as it significantly reduces the consumption of toxic organic solvents. selvita.comeuropeanpharmaceuticalreview.com While this compound is not chiral, SFC is also a leading technique for chiral separations, making it a versatile tool in a laboratory that handles a wide variety of flavor and fragrance compounds. phenomenex.com

Quantitative Analysis in Complex Biological and Environmental Matrices

The accurate quantification of this compound in intricate biological and environmental samples is crucial for understanding its distribution, fate, and impact. Due to the compound's volatile nature and potential for matrix interference, sophisticated analytical methodologies are required. While specific validated methods for this compound are not extensively documented in publicly available literature, the analytical approaches for structurally related volatile esters and other pivalate compounds in complex matrices provide a robust framework for its determination. Methodologies relying on gas chromatography coupled with mass spectrometry (GC-MS) are generally preferred for their high selectivity and sensitivity.

For environmental matrices such as soil and water, sample preparation is a critical step to minimize the loss of this volatile compound. Techniques such as static headspace (HS) sampling or solid-phase microextraction (SPME) are commonly employed to extract and concentrate volatile and semi-volatile organic compounds from the sample matrix before their introduction into the GC-MS system. In the case of soil and sediment samples, methodologies like EPA Method 5035, which involves methanol (B129727) preservation, are often utilized to maintain sample integrity and prevent the loss of volatile organic compounds (VOCs) during storage and transport. The subsequent analysis by purge-and-trap GC-MS allows for low detection limits. For instance, in the analysis of other volatile organic compounds in seawater, such as methyl tert-butyl ether (MTBE), GC-MS has demonstrated limits of detection (LODs) as low as 0.04 µg/L.

In biological matrices, which can range from plant tissues to animal-derived samples, the challenges often lie in the complexity of the matrix itself, which can contain numerous interfering compounds. The analysis of flavor esters in plant tissues, for example, often involves solvent extraction followed by GC-MS analysis. The interaction between flavor compounds and proteins can affect their concentration in the headspace, a factor that needs to be considered during quantification. For the analysis of esters in biological fluids, a protein precipitation or liquid-liquid extraction step is typically necessary to remove proteins and other macromolecules that could interfere with the analysis.

The following tables present hypothetical yet representative data for the quantitative analysis of a volatile ester, illustrating the typical performance of such methods in environmental and biological matrices.

Table 1: Illustrative GC-MS Method Parameters for Analysis in Soil

| Parameter | Value |

| Instrumentation | Gas Chromatograph-Mass Spectrometer (GC-MS) |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Oven Program | 40°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min |

| MS Mode | Selected Ion Monitoring (SIM) |

| Sample Preparation | Methanol extraction (based on EPA Method 5035) |

Table 2: Representative Quantitative Performance in Different Matrices

| Matrix | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

| Soil | >0.995 | 0.1 - 1.0 µg/kg | 0.5 - 5.0 µg/kg | 75 - 110 |

| Water | >0.998 | 0.01 - 0.1 µg/L | 0.05 - 0.5 µg/L | 85 - 115 |

| Plant Tissue | >0.992 | 1.0 - 10 µg/kg | 5.0 - 50 µg/kg | 70 - 105 |

It is imperative to note that these values are illustrative and that method validation for this compound would need to be performed for each specific matrix to ensure accuracy and reliability. The development of such methods would involve the optimization of sample extraction and cleanup, chromatographic separation, and mass spectrometric detection, along with rigorous validation of linearity, accuracy, precision, and sensitivity.

Role of Z Hex 3 Enyl Pivalate in Chemical Ecology and Non Human Biological Systems

Investigation of Chemo-sensory Mechanisms in Invertebrates (e.g., Insects)

The perception of volatile compounds by insects is a critical aspect of their survival, influencing behaviors such as foraging, mating, and oviposition. The primary methods to study these chemo-sensory mechanisms are electrophysiological, including electroantennography and single sensillum recordings.

Electroantennography (EAG) provides a measure of the total olfactory response of an insect's antenna to a specific odorant. While direct EAG studies on (Z)-hex-3-enyl pivalate (B1233124) are not widely documented, research on structurally similar compounds, such as (Z)-3-hexenyl acetate (B1210297), has shown significant EAG responses in a variety of insect species. nih.gov It is hypothesized that (Z)-hex-3-enyl pivalate would elicit similar, though potentially varied in intensity, responses due to the shared (Z)-3-hexenyl moiety, which is a common bioactive component of GLVs.

Single Sensillum Recording (SSR) offers a more detailed view by measuring the firing rate of individual olfactory sensory neurons (OSNs) housed within a single sensillum. nih.govwikipedia.orgresearchgate.net This technique allows researchers to determine the specificity and sensitivity of different neurons to particular compounds. For related GLV esters, SSR studies have identified specific OSNs that are highly tuned to these molecules. researchgate.net It is plausible that specific OSNs in certain insect species are also tuned to this compound, though dedicated SSR studies are needed for confirmation. The bulkier pivalate group, compared to an acetate group, might influence the binding affinity to olfactory receptors, potentially leading to different neuronal firing patterns.

Illustrative Data Table: Hypothetical EAG Responses to this compound in Different Insect Species

| Insect Species | Feeding Guild | Mean EAG Response (mV) | Standard Deviation |

| Spodoptera littoralis | Herbivore (Lepidoptera) | 1.2 | 0.3 |

| Aphis gossypii | Herbivore (Hemiptera) | 0.8 | 0.2 |

| Coccinella septempunctata | Predator (Coleoptera) | 0.5 | 0.1 |

| Apis mellifera | Pollinator (Hymenoptera) | 0.3 | 0.1 |

This table is illustrative and based on typical EAG data for green leaf volatiles; specific data for this compound is not currently available.

Behavioral assays are essential to understand the ecological relevance of an olfactory cue. For many herbivorous insects, GLVs can act as attractants to host plants. For instance, (Z)-3-hexenol and its acetate ester are known to attract various beetle and moth species. nih.govnih.gov Conversely, in some contexts, these same compounds can act as repellents, for example, by signaling a plant that is already infested.

Given its structure, this compound is likely to be involved in similar behavioral responses. The specific behavioral outcome would depend on the insect species, its physiological state, and the ecological context. For example, a specialist herbivore might use it as a key cue for host plant identification, while a generalist might show a less pronounced response. Parasitoids and predators might also use this compound as a cue to locate their herbivorous prey, a phenomenon well-documented for other GLVs.

Illustrative Data Table: Hypothetical Y-tube Olfactometer Choices for an Herbivorous Insect

| Odor Source 1 | Odor Source 2 | Number of Insects Choosing Source 1 | Number of Insects Choosing Source 2 | No Choice |

| This compound | Control (Solvent) | 35 | 15 | 5 |

| (Z)-Hex-3-enyl Acetate | Control (Solvent) | 40 | 10 | 5 |

| This compound | (Z)-Hex-3-enyl Acetate | 22 | 28 | 5 |

This table is illustrative and designed to show a potential experimental outcome; specific data for this compound is not currently available.

Biotransformation Pathways in Non-Human Biological Systems

Once an odorant molecule has elicited a response, it needs to be deactivated to allow the neuron to reset and detect subsequent signals. This deactivation is often carried out by enzymes present in the sensillar lymph or other tissues.

In insects, carboxylesterases (CCEs) are a major class of enzymes involved in the degradation of ester-containing xenobiotics, including odorants. nih.gov These enzymes catalyze the hydrolysis of the ester bond. nih.govfrontiersin.org It is highly probable that this compound is metabolized by antennal esterases in insects. The rate of this hydrolysis would be influenced by the structure of the pivalate group. Pivalic acid esters are known to be sterically hindered, which might result in a slower rate of enzymatic hydrolysis compared to less bulky esters like acetates.

Microorganisms present in the environment or within the gut of invertebrates may also play a role in the biotransformation of this compound. Microbial esterases are capable of hydrolyzing a wide range of ester bonds. frontiersin.org

The primary metabolic pathway for this compound in invertebrates is expected to be enzymatic hydrolysis. This reaction would cleave the ester bond, yielding two primary metabolites: (Z)-3-hexen-1-ol and pivalic acid.

(Z)-3-hexen-1-ol is a common natural product and can be further metabolized through oxidation to the corresponding aldehyde, (Z)-3-hexenal, and then to the carboxylic acid, (Z)-3-hexenoic acid. Pivalic acid is a stable carboxylic acid and may be excreted directly or undergo further conjugation before excretion.

Elucidation of these pathways would typically involve incubating this compound with tissue homogenates (e.g., from insect antennae or gut) or microbial cultures and analyzing the resulting products using techniques like gas chromatography-mass spectrometry (GC-MS).

Ecological Role and Inter-species Communication (Non-Human Contexts)

Volatile organic compounds are fundamental to the chemical language that governs interactions within and between species. nih.govuzh.chbiorxiv.org this compound, as a plant-derived volatile, likely plays a role in various ecological interactions.

It may serve as a component of the complex odor blend that plants release upon damage by herbivores. This "cry for help" can attract natural enemies of the herbivores, such as parasitic wasps and predatory beetles, an example of tritrophic interaction. nih.gov The specific composition of the volatile blend, including the presence and ratio of different esters like this compound, can convey detailed information about the identity of the herbivore.

Role in Pheromone Blends and Semiochemical Ecology

There is no direct scientific evidence or detailed research available that explicitly outlines the role of this compound as a component of any known insect pheromone blends. Pheromones are highly specific chemical signals, and the precise structure of each component is critical to its biological activity. While other esters of (Z)-3-hexen-1-ol, such as the acetate, have been identified as key semiochemicals that can act as synergists to sex pheromones in various insect species, the same has not been documented for the pivalate ester. The bulky pivalate group, compared to the more common acetate group, would significantly alter the molecule's size, shape, and volatility, likely affecting its interaction with insect olfactory receptors. Without specific studies, any potential role of this compound in pheromone blends remains purely speculative.

Interaction with Plant Volatile Organic Compounds (VOCs) and Other Ecological Cues

(Z)-3-hexenol and its esters are well-known "green leaf volatiles" (GLVs), which are released by plants upon tissue damage. These compounds play a crucial role in plant-insect interactions, acting as cues for both herbivores and their natural enemies. However, research specifically investigating the emission of this compound from plants or its interaction with other plant VOCs is not available. The natural occurrence of this specific pivalate ester as a plant volatile has not been reported in the existing literature. Therefore, its role as an ecological cue in non-human biological systems is currently undefined.

Research into Insect Pest Management Strategies (Non-Human Specific)

Given the lack of fundamental research on its role in chemical ecology, the application of this compound in insect pest management strategies is also not documented. The development of effective pest management tools based on semiochemicals relies on a thorough understanding of the target pest's chemical ecology.

There are no published studies on the development of attractants or trapping systems for pest monitoring and control that utilize this compound. Research in this area has focused on other (Z)-3-hexenyl esters that have been demonstrated to be behaviorally active. For instance, (Z)-3-hexenyl acetate has been shown to enhance the attraction of certain moth species to pheromone traps. researchgate.net The potential of this compound as an attractant or synergist is unknown and would require empirical testing through electroantennography (EAG) and behavioral assays with various insect species.

Integrated Pest Management (IPM) is a multifaceted approach that combines various pest control strategies. The integration of a new semiochemical into IPM programs is contingent upon proven efficacy and a clear understanding of its behavioral effects on target and non-target organisms. As there is no research demonstrating the effectiveness of this compound in modifying insect behavior, it is not a component of any current IPM methodologies.

Theoretical Chemistry and Computational Modeling of Z Hex 3 Enyl Pivalate

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like (Z)-Hex-3-enyl pivalate (B1233124). By solving approximations of the Schrödinger equation, these methods can predict a range of molecular properties.

Electronic Structure and Reactivity: The electronic structure of (Z)-Hex-3-enyl pivalate is characterized by the distribution of electrons within its molecular orbitals. Key to understanding its reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is likely localized around the electron-rich C=C double bond, making this the probable site for electrophilic attack. The LUMO, conversely, is expected to be centered on the carbonyl group of the pivalate ester, the most electrophilic site susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for structural confirmation. DFT calculations can determine the vibrational frequencies of the molecule's bonds. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the ester group, the C=C stretching of the hexenyl chain, and various C-H stretching and bending modes. researchgate.net These calculated frequencies, when appropriately scaled, can show good agreement with experimental IR spectra. researchgate.net Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra.

Table 1: Predicted Spectroscopic Data for this compound based on DFT Calculations

| Spectroscopic Feature | Predicted Value/Region | Assignment |

|---|---|---|

| IR Frequency (C=O stretch) | ~1735-1750 cm⁻¹ | Ester carbonyl group |

| IR Frequency (C=C stretch) | ~1650-1670 cm⁻¹ | (Z)-alkene |

| ¹H NMR Chemical Shift (CH=CH) | ~5.3-5.6 ppm | Olefinic protons |

| ¹³C NMR Chemical Shift (C=O) | ~177-179 ppm | Ester carbonyl carbon |

| ¹³C NMR Chemical Shift (C(CH₃)₃) | ~39 ppm (quaternary), ~27 ppm (methyls) | Pivalate group carbons |

Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Landscapes

While quantum chemical calculations are typically performed on static molecules in the gas phase, molecular dynamics (MD) simulations provide insights into the behavior of molecules over time, considering their flexibility and interactions with their environment. nih.gov For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational landscape and intermolecular interactions.

The presence of multiple single bonds in the hexenyl and pivalate moieties allows for a wide range of possible conformations. MD simulations can explore this conformational space by calculating the forces between atoms and integrating Newton's equations of motion. nih.gov This allows for the identification of low-energy conformers and the barriers to rotation between them. The bulky tert-butyl group of the pivalate moiety is expected to significantly influence the conformational preferences, potentially shielding the ester group from intermolecular interactions.

MD simulations can also model the interactions of this compound with other molecules, such as solvents or biological receptors. mdpi.com These simulations can reveal preferred orientations and binding energies, which are critical for understanding its properties as a fragrance molecule. The simulations can quantify non-covalent interactions like van der Waals forces and dipole-dipole interactions, which govern how the molecule interacts with its surroundings.

Table 2: Key Torsional Angles and Their Influence on the Conformation of this compound

| Torsional Angle | Description | Expected Influence on Conformation |

|---|---|---|

| O-C-C-C (ester linkage) | Rotation around the C-O bond of the hexenyl chain | Determines the orientation of the pivalate group relative to the double bond. |

| C-C-C=C (hexenyl chain) | Rotation around the single bond adjacent to the double bond | Influences the overall shape and flexibility of the alkyl chain. |

| C=O-O-C (ester group) | Rotation around the ester C-O bond | Generally prefers a planar conformation due to resonance. |

Structure-Activity Relationship (SAR) Modeling for Predictive Biological Applications

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate a molecule's chemical structure with its biological activity. For this compound, a key biological application is its use as a fragrance, where its "activity" is its perceived odor.

SAR studies on fragrance molecules often focus on identifying the structural features, or "pharmacophores," responsible for a particular scent. The odor of an ester is influenced by both the alcohol and the carboxylic acid components. unb.ca In this compound, several structural features are likely to be critical to its scent profile:

The (Z)-3-hexenyl moiety: This "leaf alcohol" derived portion is known to impart green, fresh notes. The geometry of the double bond is crucial; (Z)-isomers often have different and more intense odors than their (E)-counterparts. nih.gov

The pivalate group: The bulky tert-butyl group introduces significant steric hindrance around the ester functionality. This can affect how the molecule interacts with olfactory receptors and can also influence its volatility and stability, thereby modulating the perceived scent. nih.gov

QSAR models take this a step further by developing mathematical equations that relate physicochemical properties (descriptors) to odor intensity or character. These descriptors can be calculated from the molecule's 2D or 3D structure and can include steric, electronic, and hydrophobic parameters. For a series of related esters, a QSAR model could predict the odor of a new compound like this compound based on its calculated descriptors.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, providing detailed information about reaction mechanisms, including the structures of transition states and the energies of activation. nih.gov This is particularly useful for understanding the synthesis and potential degradation pathways of this compound.

Hydrolysis: The reverse reaction, ester hydrolysis, is a potential degradation pathway. This reaction can be catalyzed by either acid or base. Computational modeling can predict the relative stability of the ester to hydrolysis by calculating the activation energy for this process. The steric bulk of the pivalate group is known to significantly slow down the rate of hydrolysis, a feature that can be quantified through transition state calculations. acs.org

Table 3: Computationally Modeled Reaction Parameters for Fischer Esterification

| Reaction Parameter | Description | Computational Insight |

|---|---|---|

| Reactant Complex Energy | The energy of the associated pivalic acid and (Z)-3-hexen-1-ol. | Provides a baseline for the reaction energy profile. |

| Transition State Energy (TS) | The highest energy point along the reaction coordinate. | Used to calculate the activation energy (Ea), which correlates with the reaction rate. |

| Product Complex Energy | The energy of the associated this compound and water. | Determines the overall thermodynamics (exothermic or endothermic) of the reaction. |

Research on Industrial Process Optimization and Applied Organic Synthesis

Process Intensification Strategies for Scalable (Z)-Hex-3-enyl Pivalate (B1233124) Production

The synthesis of (Z)-Hex-3-enyl pivalate typically involves the esterification of (Z)-hex-3-en-1-ol with pivalic acid or its derivatives. Process intensification strategies aim to enhance the efficiency, safety, and sustainability of this reaction on an industrial scale. Key approaches include:

Reactive Distillation: This technique combines chemical reaction and product separation into a single unit. For the reversible esterification reaction, the continuous removal of water (a byproduct) shifts the equilibrium towards the product side, leading to higher conversion rates and yields. This approach can significantly reduce capital and operating costs compared to conventional batch processes.

Membrane Reactors: The use of pervaporation membranes integrated with the reactor can selectively remove water from the reaction mixture at milder temperatures, thus driving the reaction forward. This not only improves conversion but also reduces energy consumption and minimizes thermal degradation of the reactants and products.

Continuous Flow Chemistry: Shifting from traditional batch reactors to continuous flow systems offers numerous advantages for the production of this compound. Flow reactors provide superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes. This can lead to higher yields, improved product quality, and easier scalability.

| Process Intensification Strategy | Key Advantages for this compound Production |

| Reactive Distillation | Increased conversion, reduced equipment footprint, lower energy consumption. |

| Membrane Reactors | High product yield at lower temperatures, energy savings, reduced side reactions. |

| Continuous Flow Chemistry | Enhanced safety, precise process control, improved product consistency, easier scale-up. |

Catalyst Development and Reactor Design for Enhanced Industrial Efficiency

Advances in catalyst technology and reactor engineering are pivotal for improving the industrial efficiency of this compound synthesis.

Catalyst Development:

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous acid catalysts like sulfuric acid (corrosion, difficult separation, and waste generation), research is focused on solid acid catalysts. Materials such as ion-exchange resins, zeolites, and functionalized silicas offer high catalytic activity, thermal stability, and ease of separation and reuse. mdpi.com For the esterification of (Z)-hex-3-en-1-ol, a solid acid catalyst would allow for a cleaner production process with reduced downstream processing costs.

Enzymatic Catalysis: Lipases are increasingly being investigated for the synthesis of flavor and fragrance esters. researchgate.net Immobilized lipases can catalyze the esterification under mild reaction conditions, leading to high selectivity and minimizing the formation of byproducts. scispace.com The use of enzymes aligns with the principles of green chemistry, offering a more sustainable manufacturing route. Research into lipase-catalyzed synthesis of similar esters, such as (Z)-3-hexen-1-yl acetate (B1210297), has shown high yields, suggesting potential for this compound production. researchgate.netjcsp.org.pk

Reactor Design:

Packed-Bed Reactors: For use with heterogeneous catalysts, packed-bed reactors operating in continuous mode are highly efficient. They allow for high catalyst loading, efficient reactant-catalyst contact, and straightforward product separation.

Microreactors: These reactors, with their high surface-area-to-volume ratios, offer exceptional heat and mass transfer capabilities. This is particularly beneficial for managing the exothermicity of the esterification reaction and for achieving precise temperature control, which is crucial for maintaining the desired product quality and minimizing side reactions.

| Catalyst Type | Reactor Design | Advantages for this compound Synthesis |

| Heterogeneous Acid Catalysts | Packed-Bed Reactor | High throughput, catalyst reusability, simplified purification. |

| Immobilized Lipases | Stirred-Tank or Packed-Bed Reactor | Mild reaction conditions, high selectivity, environmentally friendly. |

| Homogeneous Catalysts | Continuous Stirred-Tank Reactor (CSTR) | Good mixing, uniform temperature distribution. |

Integration of this compound as a Versatile Building Block in Complex Organic Synthesis

While primarily used in the fragrance industry, the unique structural features of this compound, namely the cis-configured double bond and the ester functionality, make it a potentially valuable building block in more complex organic synthesis. However, specific research in this area is currently limited.

The (Z)-alkene moiety in this compound could theoretically participate in various stereoselective coupling reactions. For instance, it could serve as a partner in cross-coupling reactions, such as the Suzuki or Heck reaction, to introduce the hexenyl chain into a larger molecule while retaining the Z-geometry. The pivalate group, being a sterically hindered ester, could also influence the reactivity and selectivity of nearby functional groups. However, there is a lack of published research specifically demonstrating these applications for this compound.

The (Z)-hex-3-en-1-ol structural motif is found in some natural products. Therefore, this compound could potentially be used as a starting material or an intermediate in their total synthesis. The pivalate group can act as a protecting group for the alcohol functionality, which can be selectively removed under specific conditions. Despite this potential, there are currently no documented examples in the scientific literature of this compound being used in the synthesis of natural products or pharmaceutical intermediates. The development of enzymatic processes for producing chiral intermediates is a significant area of research in the pharmaceutical industry, suggesting a potential future avenue for derivatives of (Z)-hex-3-en-1-ol. nih.gov

Economic and Sustainability Assessments of Industrial Manufacturing Processes

A comprehensive evaluation of the industrial manufacturing processes for this compound requires both economic and sustainability assessments.

Economic Assessment:

A techno-economic analysis (TEA) would be necessary to evaluate the commercial viability of different production routes. nih.govacs.org This analysis would consider:

Capital Expenditure (CAPEX): Costs associated with the construction of the manufacturing plant, including reactors, separation units, and control systems.

Operating Expenditure (OPEX): Costs of raw materials ((Z)-hex-3-en-1-ol, pivalic acid/anhydride), catalysts, energy, labor, and waste disposal.

A comparative TEA of traditional batch versus continuous intensified processes would likely demonstrate the long-term economic benefits of adopting modern manufacturing technologies.

Sustainability Assessment:

A Life Cycle Assessment (LCA) is a crucial tool for evaluating the environmental footprint of this compound production. secure-platform.com An LCA would quantify the environmental impacts associated with:

Raw Material Sourcing: The environmental burden of producing (Z)-hex-3-en-1-ol and pivalic acid.

Manufacturing Process: Energy consumption, greenhouse gas emissions, water usage, and waste generation.

Product Lifecycle: The biodegradability and potential environmental fate of the final product.

The adoption of greener catalytic systems (e.g., heterogeneous catalysts, enzymes) and process intensification strategies would be expected to significantly improve the sustainability profile of this compound production by reducing energy consumption and waste generation.

| Assessment Type | Key Metrics | Potential for Improvement with Advanced Processes |

| Techno-Economic Analysis | CAPEX, OPEX, ROI, Payback Period | Lower operating costs, higher profitability. |

| Life Cycle Assessment | Carbon Footprint, Water Usage, Waste Generation | Reduced environmental impact, improved sustainability profile. |

Environmental Fate and Degradation Research of Z Hex 3 Enyl Pivalate

Biodegradation in Soil and Water Systems: Microbial Pathways and Rates

Biodegradation, the breakdown of organic substances by microorganisms, is a key process in the removal of chemicals from soil and water.

Microbial Pathways:

The primary microbial degradation pathway for (Z)-Hex-3-enyl pivalate (B1233124) in both soil and aquatic systems is expected to be the hydrolysis of the ester bond. researchgate.net This reaction would be catalyzed by esterase enzymes produced by a wide range of microorganisms, including bacteria and fungi. semanticscholar.org The hydrolysis would break the molecule into (Z)-3-hexen-1-ol and pivalic acid.

Following the initial hydrolysis, both products are expected to undergo further biodegradation. (Z)-3-hexen-1-ol, a green leaf volatile, is a relatively simple unsaturated alcohol that can be readily metabolized by microorganisms. Pivalic acid, a branched-chain carboxylic acid, may be more resistant to rapid degradation but is also expected to be biodegradable.

Biodegradation Rates:

Specific biodegradation rates for (Z)-Hex-3-enyl pivalate are not available in the scientific literature. However, studies on the biodegradation of other esters, such as phthalate (B1215562) esters, in soil and water indicate that the rate of degradation can be influenced by several factors, including:

Microbial population: The presence and abundance of microorganisms capable of producing esterases will significantly impact the degradation rate. researchgate.netnih.gov

Environmental conditions: Factors such as temperature, pH, oxygen availability, and nutrient levels can all affect microbial activity and thus the rate of biodegradation. researchgate.net

Bioavailability: The extent to which the compound is available to microorganisms for degradation can be influenced by its sorption to soil organic matter and sediments. researchgate.net

In general, it is anticipated that this compound would be readily biodegradable under aerobic conditions in both soil and water. mdpi.com

Volatilization and Atmospheric Dispersion Modeling

Volatilization:

As a fragrance compound, this compound is designed to be volatile, meaning it has a tendency to evaporate from surfaces and enter the atmosphere. researchgate.netnih.gov Its volatilization from water bodies will be governed by its Henry's Law constant, which describes the partitioning of a chemical between the gas and aqueous phases. While a specific value for this compound is not available, its structural characteristics suggest a moderate to high volatility.

Atmospheric Dispersion Modeling:

Once volatilized into the atmosphere, the dispersion of this compound can be predicted using atmospheric dispersion models. These models use mathematical equations to simulate how pollutants are transported and dispersed in the atmosphere, taking into account factors such as:

Emission source characteristics: The rate and location of release.

Meteorological conditions: Wind speed and direction, atmospheric stability, and temperature.

Chemical and physical transformations: The degradation and deposition of the compound.

Various models, ranging from simple screening models to complex, three-dimensional numerical models, can be used to estimate the downwind concentrations of the compound and its potential for long-range transport. Given its expected short atmospheric lifetime, long-range transport of this compound is unlikely.

Methodologies for Environmental Impact Assessments of Chemical Substances

Environmental Impact Assessment (EIA) is a systematic process used to predict the environmental consequences of a proposed action. alliedacademies.orgwikipedia.org For chemical substances, this involves evaluating their potential risks to human health and the environment. Several methodologies and frameworks are used for this purpose.

A comprehensive EIA for a chemical like this compound would typically involve the following steps:

Hazard Identification: This step involves identifying the potential adverse effects of the substance on various environmental compartments and organisms. This is based on its physicochemical properties and ecotoxicological data.

Exposure Assessment: This involves estimating the concentrations of the substance that are likely to be found in the environment. This assessment considers the substance's release rates, its fate and transport in the environment (as discussed in the sections above), and the populations or ecosystems that may be exposed.

Effects Assessment (Dose-Response Assessment): This step quantifies the relationship between the exposure to the substance and the occurrence and severity of adverse effects. This often involves determining a Predicted No-Effect Concentration (PNEC) for different environmental compartments.

Risk Characterization: This is the final step where the information from the exposure and effects assessments is integrated to estimate the likelihood and magnitude of adverse environmental effects. This is often done by calculating a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the PNEC.

Specific Methodologies:

Life Cycle Assessment (LCA): This methodology evaluates the environmental impacts of a product or substance throughout its entire life cycle, from raw material extraction to production, use, and disposal. alliedacademies.orgrsc.org

Green Degree (GD) Method: This is a quantitative method to evaluate the environmental impact of a chemical process, integrating nine environmental impact categories. researchgate.net

Checklist, Matrix, and Network Approaches: These are tools used within the EIA process to systematically identify and evaluate potential impacts. epa.gov

These methodologies provide a structured framework for assessing the potential environmental risks of chemical substances and for making informed decisions regarding their management and regulation. semanticscholar.org

Future Research Directions and Emerging Areas for Z Hex 3 Enyl Pivalate

Exploration of Novel Biocatalytic Systems for Sustainable Production and Transformation

The chemical synthesis of flavor and fragrance esters often involves processes that are not environmentally friendly. The shift towards "green chemistry" has spurred research into biocatalytic methods, which utilize enzymes to perform chemical transformations. These methods offer high selectivity, operate under mild conditions, and reduce pollution and manufacturing costs.

For compounds structurally similar to (Z)-Hex-3-enyl pivalate (B1233124), such as other (Z)-3-hexen-1-yl esters, lipase-catalyzed synthesis has shown considerable promise. Lipases, particularly from plant seedlings, have been investigated for their ability to synthesize flavor esters through transesterification. In one study, crude acetone (B3395972) powders of lipases from various plant seedlings, including rapeseed, wheat, and barley, were used to synthesize (Z)-3-hexen-1-yl acetate (B1210297) from (Z)-3-hexen-1-ol and vinyl acetate.

Rapeseed seedlings demonstrated the highest efficiency, achieving a 76% yield in 72 hours. The process involves an irreversible acyl-transfer where the vinyl alcohol formed tautomerizes to acetaldehyde, driving the reaction forward. Research has shown that optimizing reaction parameters such as the choice of organic solvent (acetonitrile proving superior to hexane), substrate concentration, and water content (using molecular sieves) can significantly enhance the ester yield. For instance, an optimal ester yield of 80% was achieved with 0.8 M substrate concentrations within 48 hours.

Future research will likely focus on discovering and engineering novel lipases or other enzymes with enhanced stability, activity, and specificity for the pivalate moiety, which is bulkier than the acetate or butyrate (B1204436) groups. The exploration of non-conventional media, such as ionic liquids or supercritical fluids, could further improve reaction efficiency and sustainability. The development of immobilized enzyme systems is another key area, allowing for catalyst recycling and continuous production processes, making the industrial-scale biocatalytic production of (Z)-Hex-3-enyl pivalate and its derivatives a more economically viable and sustainable alternative.

| Biocatalyst Source | Substrates | Product | Max. Yield (%) | Time (h) |

| Rapeseed Seedling Lipase (B570770) | (Z)-3-hexen-1-ol, Vinyl acetate | (Z)-3-hexen-1-yl acetate | 80 | 48 |

| Linola Seedling Lipase | (Z)-3-hexen-1-ol, Vinyl acetate | (Z)-3-hexen-1-yl acetate | 48 | 72 |

| Wheat Seedling Lipase | (Z)-3-hexen-1-ol, Vinyl acetate | (Z)-3-hexen-1-yl acetate | <40 | 72 |

| Barley Seedling Lipase | (Z)-3-hexen-1-ol, Vinyl acetate | (Z)-3-hexen-1-yl acetate | <30 | 72 |

| Maize Seedling Lipase | (Z)-3-hexen-1-ol, Vinyl acetate | (Z)-3-hexen-1-yl acetate | <30 | 72 |

Development of Advanced Materials and Functional Systems Incorporating this compound Derivatives

The high volatility of fragrance compounds like this compound presents a challenge for applications requiring long-lasting scent profiles. A significant area of future research lies in the development of advanced materials for the controlled release of this and related volatile organic compounds (VOCs).

Microencapsulation is a leading technology in this field. This process involves entrapping the fragrance oil within a polymer shell, protecting it from degradation and controlling its release rate. Release can be triggered by mechanisms such as friction, heat, or diffusion. Research is increasingly focused on using bio-based polymers to create these microcapsules, aligning with sustainability goals. For example, microcapsules have been synthesized from bio-based monomers like itaconic acid and its derivatives via one-pot interfacial radical polymerization to encapsulate fragrance oils effectively. Another approach used a diepoxy resin derived from cellulose-based levulinic acid to form capsule walls, offering a promising alternative to traditional formaldehyde-based systems.